molecular formula C24H32O3 B2631955 3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid CAS No. 134364-68-4

3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid

Cat. No. B2631955
CAS RN: 134364-68-4
M. Wt: 368.517
InChI Key: NMHKXBPJKHQOAM-UHFFFAOYSA-N
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Description

“3-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]propanoic acid” is a chemical compound with the CAS Number: 134364-68-4 . It has a molecular weight of 368.52 and its molecular formula is C24H32O3 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C24H32O3/c1-2-3-4-5-6-7-8-19-27-23-16-14-22 (15-17-23)21-12-9-20 (10-13-21)11-18-24 (25)26/h9-10,12-17H,2-8,11,18-19H2,1H3, (H,25,26) . This code represents the molecular structure of the compound.

It is solid in its physical form .

Scientific Research Applications

Chemical Synthesis and Derivatives Development

A variety of derivatives from 3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid, structurally related to fenbufen, have been synthesized, displaying significant anti-inflammatory and analgesic activities. These derivatives show promising biological activity, such as anti-inflammatory and antibacterial effects, alongside a low ulcerogenic action, suggesting potential for developing safer anti-inflammatory and analgesic agents (Husain et al., 2009).

Materials Science and Polymer Development

3-(4-Hydroxyphenyl)propanoic acid, similar in structure to 3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This chemical pathway highlights the potential of these compounds in materials science, particularly for creating materials with thermal and thermo-mechanical properties suitable for a wide range of applications (Trejo-Machin et al., 2017).

Antibacterial and Antifungal Applications

Derivatives of 3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid and related compounds have been assessed for their antibacterial and antifungal activities. These studies suggest that these compounds could be potential candidates for medical applications due to their promising biological activities against a range of microorganisms (Aly & El-Mohdy, 2015).

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

3-[4-(4-nonoxyphenyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O3/c1-2-3-4-5-6-7-8-19-27-23-16-14-22(15-17-23)21-12-9-20(10-13-21)11-18-24(25)26/h9-10,12-17H,2-8,11,18-19H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHKXBPJKHQOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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